1-Cyanoethyl benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyanoethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-8(7-11)13-10(12)9-5-3-2-4-6-9/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGABXLMIUKVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301252 | |

| Record name | 1-cyanoethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3478-24-8 | |

| Record name | NSC142045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyanoethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyanoethyl Benzoate: Properties, Synthesis, and Reactivity

This guide provides a comprehensive technical overview of 1-cyanoethyl benzoate, a versatile organic compound with significant potential as a synthetic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis methodologies, and reactive profile of this molecule, grounding all claims in authoritative sources.

Molecular Identity and Physicochemical Characteristics

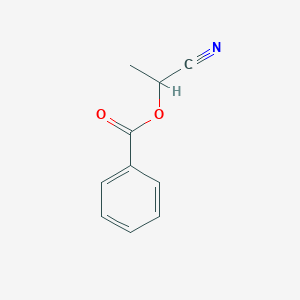

1-Cyanoethyl benzoate, also known as benzaldehyde cyanohydrin benzoate, is an ester of benzoic acid and lactonitrile. Its structure incorporates three key functional groups: a phenyl ring, an ester linkage, and a nitrile group. Critically, the carbon atom alpha to the cyano group is a stereocenter, meaning the molecule exists as a pair of enantiomers. This chirality is of paramount importance in stereoselective synthesis, a cornerstone of modern pharmaceutical development.

Caption: Chemical structure of 1-Cyanoethyl benzoate.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-cyanoethyl benzoate | [1] |

| CAS Number | 3478-24-8 | [1][2] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1][2] |

| Canonical SMILES | CC(C#N)OC(=O)C1=CC=CC=C1 | [1] |

| InChIKey | BZGABXLMIUKVPA-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 3 |[1] |

Synthesis and Mechanistic Considerations

The synthesis of cyanohydrin esters like 1-cyanoethyl benzoate is most effectively achieved through the reaction of an aldehyde with an acyl cyanide.[3] This approach is often superior to a two-step process (cyanohydrin formation followed by esterification) as it bypasses the need to isolate the often unstable cyanohydrin intermediate.[4]

Causality in Synthesis Design

The choice of a one-pot cyanobenzoylation is driven by efficiency and safety. Acyl cyanides, such as benzoyl cyanide, serve as both the cyanide source and the acylating agent. The reaction mechanism is believed to involve the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the aldehyde.[5] In aprotic solvents like DMSO, this reaction can proceed smoothly without the need for an explicit acid or base catalyst.[3] The solvent itself may play a role in activating the reagents. The resulting cyanohydrin alkoxide is then immediately trapped by the benzoyl group. This strategy prevents the reverse reaction (retro-Strecker reaction), which can be a significant issue with unstable cyanohydrins, thereby ensuring a high yield of the desired ester.[4]

Caption: General workflow for the synthesis of 1-Cyanoethyl benzoate.

Representative Experimental Protocol: Cyanobenzoylation of Benzaldehyde

This protocol is a representative methodology based on established principles of cyanohydrin ester synthesis and should be adapted and optimized for specific laboratory conditions.[3]

-

Preparation: To a flame-dried, 100 mL four-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add benzaldehyde (10.0 mmol, 1.06 g).[6]

-

Solvent Addition: Add 20 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask and stir the solution under a nitrogen atmosphere.

-

Reagent Addition: Add benzoyl cyanide (11.0 mmol, 1.44 g) dropwise to the stirring solution at room temperature over 10 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted benzoyl cyanide and benzoic acid, followed by a wash with brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-cyanoethyl benzoate.

Note on Stereochemistry: This non-catalyzed reaction will produce a racemic mixture of (R)- and (S)-1-cyanoethyl benzoate. For enantioselective synthesis, the addition of a chiral catalyst, such as a chiral amino thiourea or an oxazaborolidinium salt, would be required.[7] The use of enzymes like (R)-hydroxynitrile lyase is also a well-established method for producing enantiomerically enriched cyanohydrins, which could then be esterified.[8][9]

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-cyanoethyl benzoate stems from the orthogonal reactivity of its ester and nitrile functional groups. It serves as a stable, protected form of a chiral cyanohydrin, allowing for selective transformations at either functional group.

-

Ester Hydrolysis: Under basic (e.g., NaOH) or acidic (e.g., HCl) conditions, the ester linkage can be cleaved to yield benzoic acid and lactonitrile (2-hydroxypropanenitrile). This deprotection strategy is fundamental to unmasking the cyanohydrin moiety for further reactions.

-

Nitrile Group Transformations: The nitrile group is a versatile synthon that can be converted into other valuable functional groups.[10]

-

Hydrolysis: Strong acidic or basic conditions will hydrolyze the nitrile to a carboxylic acid, yielding 2-(benzoyloxy)propanoic acid.

-

Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), forming 2-(benzoyloxy)propan-1-amine. This opens pathways to a wide range of nitrogen-containing compounds.

-

Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions with azides (e.g., sodium azide) to form tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry.[10]

-

Caption: Key reaction pathways of 1-Cyanoethyl benzoate.

Applications in Research and Drug Development

While direct applications of 1-cyanoethyl benzoate are not extensively documented, its structural motifs are highly relevant in pharmaceutical synthesis. The related isomer, methyl 3-(1-cyanoethyl)benzoate, is a key intermediate in an economical and environmentally favorable route to Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[10][11][12][13]

The primary utility of 1-cyanoethyl benzoate for a researcher is as a versatile building block:

-

Protected Cyanohydrin: It provides a stable, crystalline handle for introducing the α-hydroxy nitrile functionality into a molecule.

-

Chiral Precursor: Asymmetric synthesis of one enantiomer of 1-cyanoethyl benzoate would provide access to enantiopure building blocks for complex target molecules.

-

Scaffold for Library Synthesis: The distinct reactivity of the ester and nitrile groups allows for divergent synthesis, enabling the creation of a library of related compounds for screening in drug discovery programs.

Safety and Handling

According to the Globally Harmonized System (GHS) classification provided to the European Chemicals Agency (ECHA), 1-cyanoethyl benzoate is considered hazardous.[1]

Table 2: GHS Hazard Information for 1-Cyanoethyl Benzoate

| Hazard Code | Description | Class |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

| H335 | May cause respiratory irritation | STOT SE (Category 3) |

Source: European Chemicals Agency (ECHA)[1]

Handling Recommendations:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.[14]

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

1-Cyanoethyl benzoate is a multifunctional organic compound whose value lies in its potential as a synthetic intermediate. Its combination of an ester, a nitrile, and a chiral center makes it a compelling building block for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, especially through modern methods like catalyst-free cyanobenzoylation, and its distinct reactivity profile allows researchers to strategically incorporate this versatile molecule into their synthetic designs.

References

-

LookChem. (n.d.). m-(1-Cyanoethyl)benzoic acid | 5537-71-3. Retrieved from [Link]

- Google Patents. (n.d.). KR100598271B1 - Method for preparing 3-(1-cyanoalkyl) benzoic acid.

- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

- Google Patents. (n.d.). CN105037127A - Preparation method for ketoprofen.

-

National Center for Biotechnology Information. (n.d.). 1-Cyanoethyl benzoate. PubChem Compound Database. Retrieved from [Link]

-

Patsnap. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka. Retrieved from [Link]

-

Imamoto, T., et al. (2003). Cyanobenzoylation and Hydrocyanation of Aldehydes with Benzoyl Cyanide Using No Catalyst. Organic Letters, 5(13), 2291-2293. [Link]

-

Chemistry LibreTexts. (2023). Cyanohydrins. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of benzaldehyde and HCN into its corresponding chiral cyanohydrin.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Cyanohydrins. Retrieved from [Link]

- Google Patents. (n.d.). US6225095B1 - Enzymatic process for the preparation of (S)-cyanohydrins.

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Methyl Benzoate. Retrieved from [Link]

-

Quora. (2019). What is the solution for benzaldehyde + HCN?. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of benzaldehyde cyanohydrin. Retrieved from [Link]

Sources

- 1. 1-Cyanoethyl benzoate | C10H9NO2 | CID 285242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Cyanoethyl benzoate | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prepchem.com [prepchem.com]

- 7. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. US6225095B1 - Enzymatic process for the preparation of (S)-cyanohydrins - Google Patents [patents.google.com]

- 10. Methyl 3-(1-cyanoethyl)benzoate | 146257-39-8 | Benchchem [benchchem.com]

- 11. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

- 12. CN105037127A - Preparation method for ketoprofen - Google Patents [patents.google.com]

- 13. Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka | Patsnap [eureka.patsnap.com]

- 14. fishersci.com [fishersci.com]

"1-Cyanoethyl benzoate" structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-Cyanoethyl Benzoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive, field-proven methodology for the definitive structure elucidation of 1-Cyanoethyl benzoate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishing a self-validating system for analysis that ensures the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction: The Imperative for Rigorous Elucidation

1-Cyanoethyl benzoate, a molecule combining a benzoate ester with a nitrile functional group, presents a unique analytical challenge. While its synthesis may appear straightforward, the potential for isomeric impurities, such as 2-cyanoethyl benzoate, necessitates a robust and multi-faceted approach to structural verification. The presence of a chiral center at the C1 position further underscores the importance of precise characterization. This guide outlines an integrated analytical workflow, leveraging foundational and advanced spectroscopic techniques to unambiguously confirm the molecular structure and purity of the target compound.

Foundational Analysis and Sample Preparation

Prior to advanced spectroscopic analysis, foundational assessments and meticulous sample preparation are paramount. These initial steps prevent the misinterpretation of data due to contaminants or sample degradation.

Material Purity Assessment

A preliminary purity assessment is conducted using High-Performance Liquid Chromatography (HPLC). This technique separates the target compound from any starting materials, byproducts, or degradation products.

Experimental Protocol: HPLC Purity Assessment

-

Solvent Preparation: Prepare the mobile phase consisting of Acetonitrile and Water (HPLC grade). A common starting gradient is 70:30 (Acetonitrile:Water).

-

Sample Preparation: Dissolve approximately 1-2 mg of the synthesized 1-Cyanoethyl benzoate in 1 mL of Acetonitrile.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 254 nm, where the benzoate chromophore exhibits strong absorbance.

-

Injection Volume: 10 µL.

-

-

Analysis: Run the sample and analyze the chromatogram for the presence of a single major peak, indicating high purity. The retention time should be consistent across multiple runs.

Workflow for Initial Analysis

The initial phase of the investigation follows a logical progression from purity verification to the acquisition of fundamental structural data.

Caption: Integrated NMR workflow for definitive structure elucidation.

Conclusion: A Self-Validating Analytical Cascade

The structure elucidation of 1-Cyanoethyl benzoate is achieved through a logical and self-validating cascade of analytical techniques. Each experiment provides a piece of the puzzle, and the collective data provides an unambiguous confirmation of the molecular structure. From the initial purity check by HPLC to the definitive connectivity map provided by 2D NMR, this integrated approach ensures the highest level of scientific rigor and confidence in the final structural assignment, a critical requirement in research and development.

References

-

Spectral Database for Organic Compounds (SDBS). A comprehensive database of spectroscopic data for organic compounds, which can be used as a reference for interpreting NMR, IR, and MS data. National Institute of Advanced Industrial Science and Technology (AIST), Japan, [Link]

-

Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan. A standard textbook offering detailed explanations of the principles and applications of NMR, IR, and Mass Spectrometry in organic structure elucidation. Cengage Learning, [Link]

An In-depth Technical Guide to 1-Cyanoethyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyanoethyl benzoate (CAS Number: 3478-24-8) is an organic compound featuring a benzoate ester and a nitrile functional group. While not as extensively documented as some of its structural isomers, it holds significance as a potential building block in organic synthesis, particularly in the landscape of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, potential applications, and critical safety information, designed to equip researchers and drug development professionals with the necessary knowledge for its handling and utilization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-Cyanoethyl benzoate is fundamental for its application in a laboratory setting. These properties dictate its solubility, reactivity, and appropriate handling procedures.

| Property | Value | Source |

| CAS Number | 3478-24-8 | |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Physical Form | Solid | |

| SMILES String | O=C(OC(C#N)C)C1=CC=CC=C1 | [1] |

| Topological Polar Surface Area (TPSA) | 50.09 Ų | [1] |

| LogP (calculated) | 1.75548 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis of 1-Cyanoethyl Benzoate

A generalized reaction scheme is presented below:

Sources

Physical characteristics of "1-Cyanoethyl benzoate"

An In-Depth Technical Guide to the Physical Characteristics of 1-Cyanoethyl Benzoate

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical characteristics of 1-Cyanoethyl benzoate (CAS No: 3478-24-8).[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical properties with detailed spectroscopic analysis. The guide is structured to deliver not just data, but also the scientific rationale behind the observed characteristics, ensuring a deep and applicable understanding of this bifunctional molecule. All data is supported by authoritative references to ensure scientific integrity.

Molecular Identity and Physicochemical Properties

1-Cyanoethyl benzoate is an organic compound featuring both a nitrile and a benzoate ester functional group. This unique structure makes it a subject of interest in organic synthesis and as a potential building block for more complex molecules.

The fundamental identity of the molecule is established by its structural formula and key identifiers.

Figure 1: 2D Chemical Structure of 1-Cyanoethyl benzoate.

The compound's key properties are summarized below, providing a foundational dataset for experimental design and evaluation.

| Property | Value | Source(s) |

| IUPAC Name | 1-cyanoethyl benzoate | [2] |

| CAS Number | 3478-24-8 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2][3] |

| Molecular Weight | 175.18 g/mol | [1][2][3] |

| Physical Form | Solid | [1] |

| InChI Key | BZGABXLMIUKVPA-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(C#N)OC(=O)C1=CC=CC=C1 | [1][2] |

Spectroscopic Characterization: A Structural Elucidation

The elucidation of a molecule's structure is fundamentally reliant on spectroscopic techniques. The following sections detail the expected spectral characteristics of 1-Cyanoethyl benzoate, providing a basis for its identification and purity assessment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a primary technique for identifying the functional groups within a molecule.[4] For 1-Cyanoethyl benzoate, the spectrum is dominated by the characteristic vibrations of the ester and nitrile groups, as well as the aromatic ring. While an experimental spectrum is not available in the cited literature, a predicted analysis based on known absorption frequencies for its constituent functional groups provides a reliable reference.[4][5][6]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| Nitrile (C≡N) | Stretch | ~2250 - 2230 | Medium, Sharp | This sharp peak is highly characteristic of the nitrile functional group and is often found in a relatively clean region of the spectrum. |

| Ester (C=O) | Stretch | ~1725 - 1715 | Strong, Sharp | The carbonyl stretch of the benzoate ester is a prominent feature. Its position reflects conjugation with the aromatic ring.[5] |

| Ester (C-O) | Stretch | ~1300 - 1100 | Strong | Two distinct C-O stretching bands are expected for the ester group, contributing to the fingerprint region.[5] |

| Aromatic Ring | C=C Stretch | ~1600, ~1580, ~1450 | Medium to Weak | These absorptions are characteristic of the benzene ring vibrations. |

| Aromatic C-H | Stretch | ~3100 - 3000 | Weak | These peaks appear just above 3000 cm⁻¹ and confirm the presence of sp² C-H bonds. |

| Aliphatic C-H | Stretch | ~3000 - 2850 | Medium | These absorptions arise from the methyl and methine protons of the cyanoethyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 1-Cyanoethyl benzoate in a standard solvent like CDCl₃ are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the cyanoethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | Doublet (d) | 2H | H-ortho | The protons ortho to the electron-withdrawing ester group are the most deshielded aromatic protons. |

| ~7.6 | Triplet (t) | 1H | H-para | The para proton experiences less deshielding compared to the ortho protons. |

| ~7.5 | Triplet (t) | 2H | H-meta | The meta protons are the least deshielded of the aromatic signals. |

| ~5.6 | Quartet (q) | 1H | -CH(CN)- | This methine proton is coupled to the three protons of the adjacent methyl group and is deshielded by the adjacent oxygen and nitrile groups. |

| ~1.8 | Doublet (d) | 3H | -CH₃ | This methyl group is coupled to the single methine proton, resulting in a doublet. |

¹³C NMR Spectroscopy

The carbon spectrum will confirm the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~165 | C=O (Ester) | The carbonyl carbon is highly deshielded and characteristic of an ester. |

| ~134 | C-para | Aromatic carbon para to the ester. |

| ~130 | C-ortho | Aromatic carbons ortho to the ester. |

| ~129 | C-meta | Aromatic carbons meta to the ester. |

| ~128 | C-ipso | The quaternary carbon of the ring attached to the ester. |

| ~117 | C≡N (Nitrile) | The nitrile carbon is a key identifier, though its signal can sometimes be of lower intensity. |

| ~60 | -CH(CN)- | The methine carbon is deshielded by the adjacent oxygen and nitrile group. |

| ~20 | -CH₃ | The aliphatic methyl carbon appears in the upfield region of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation. Under standard Electron Ionization (EI) conditions, 1-Cyanoethyl benzoate is expected to produce a distinct fragmentation pattern.[7]

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 175 , corresponding to the molecular weight of the compound (C₁₀H₉NO₂).[1][3]

-

Base Peak: The most stable fragment, and therefore the most abundant (base peak), is predicted to be the benzoyl cation at m/z = 105 . This fragment results from the cleavage of the ester's C-O bond, a very common pathway for benzoate esters.[7]

-

Other Key Fragments:

-

m/z = 77: The phenyl cation, resulting from the loss of a CO molecule from the benzoyl cation.

-

m/z = 51: A common fragment arising from the further breakdown of the phenyl ring.

-

m/z = 70: The [M - 105]⁺ fragment, corresponding to the cyanoethyl cation radical, though this may be less abundant.

-

Figure 2: Predicted major fragmentation pathway for 1-Cyanoethyl benzoate in EI-MS.

Experimental Protocols: A Self-Validating Workflow

To ensure the accurate characterization of 1-Cyanoethyl benzoate, a rigorous and self-validating experimental workflow is essential.

General Synthesis Pathway (Illustrative)

While the focus of this guide is on physical characteristics, understanding the synthesis provides context. A plausible and common method for synthesizing esters is the reaction between a carboxylic acid (or its more reactive acyl chloride derivative) and an alcohol. For 1-Cyanoethyl benzoate, this would involve reacting a benzoyl derivative with 2-hydroxypropanenitrile (lactonitrile).

-

Activation: Benzoic acid is converted to benzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This step is critical as it creates a much more reactive electrophile.

-

Esterification: Benzoyl chloride is reacted with 2-hydroxypropanenitrile in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine). The base neutralizes the HCl byproduct, driving the reaction to completion.

-

Workup and Purification: The reaction mixture is quenched with water, and the product is extracted using an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.

-

Final Purification: The crude product is purified using column chromatography on silica gel to yield pure 1-Cyanoethyl benzoate.

Characterization Workflow

The following workflow ensures comprehensive and verifiable characterization of the synthesized product.

Figure 3: A logical workflow for the complete spectroscopic characterization of 1-Cyanoethyl benzoate.

Safety and Handling

Proper handling of 1-Cyanoethyl benzoate is crucial for laboratory safety. The compound is classified as acutely toxic if ingested.

-

GHS Classification: Acute Toxicity, Oral (Category 3).[1]

-

Precautionary Statements:

All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

-

PubChem. (n.d.). 1-Cyanoethyl benzoate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. Retrieved February 2, 2026, from [Link]

-

Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal? Retrieved February 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved February 2, 2026, from [Link]

Sources

- 1. 1-Cyanoethyl benzoate | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Cyanoethyl benzoate | C10H9NO2 | CID 285242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. proprep.com [proprep.com]

- 5. brainly.com [brainly.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Genesis of 1-Cyanoethyl Benzoate: A Deep Dive into its Formation Mechanism

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the formation mechanism of 1-cyanoethyl benzoate, a key intermediate in various synthetic applications. By elucidating the core chemical principles and offering practical, field-proven insights, this guide aims to empower researchers in optimizing existing synthetic routes and exploring novel molecular architectures.

Introduction: The Significance of 1-Cyanoethyl Benzoate

1-Cyanoethyl benzoate is a bifunctional molecule featuring both a nitrile and a benzoate ester group. This unique combination makes it a versatile building block in organic synthesis. The nitrile group can be readily transformed into amines, carboxylic acids, or other functionalities, while the benzoate moiety can be tailored to modulate the electronic and steric properties of the molecule. Its role as a precursor in the synthesis of pharmaceuticals and other high-value chemical entities underscores the importance of a thorough understanding of its formation.

The Primary Formation Pathway: Esterification of Lactonitrile

The most direct and common method for the synthesis of 1-cyanoethyl benzoate is the esterification of lactonitrile with benzoyl chloride. Lactonitrile, the cyanohydrin of acetaldehyde, provides the 1-cyanoethyl backbone, which is then acylated by the highly reactive benzoyl chloride.[1]

The Underlying Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group in lactonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion, a good leaving group, and the formation of the ester bond. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the product.[2]

The overall reaction can be summarized as follows:

Lactonitrile + Benzoyl Chloride → 1-Cyanoethyl Benzoate + Hydrochloric Acid

Diagram of the Primary Formation Mechanism

Caption: Nucleophilic acyl substitution mechanism for the formation of 1-cyanoethyl benzoate.

Experimental Protocol: A Validated Approach

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Lactonitrile | Starting material (source of 1-cyanoethyl group) |

| Benzoyl Chloride | Acylating agent |

| Pyridine (anhydrous) | Base to neutralize HCl byproduct |

| Dichloromethane (anhydrous) | Reaction solvent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For mixing |

| Dropping funnel | For controlled addition of benzoyl chloride |

| Ice bath | To control reaction temperature |

| Separatory funnel | For work-up |

| Rotary evaporator | For solvent removal |

| Distillation apparatus | For purification |

Step-by-Step Methodology

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve lactonitrile (1.0 eq.) and anhydrous pyridine (1.1 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Benzoyl Chloride: Add benzoyl chloride (1.05 eq.) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain 1-cyanoethyl benzoate.

Alternative Synthetic Strategies

While the direct esterification of lactonitrile is the most straightforward approach, alternative multi-step syntheses can be envisioned, often starting from more readily available precursors. These routes, while more complex, offer flexibility and may be advantageous in certain contexts.

Route via 3-(1-Cyanoethyl)benzoic Acid

One such alternative involves the synthesis of 3-(1-cyanoethyl)benzoic acid, which is then esterified to the target molecule. Patents describe the synthesis of this intermediate from starting materials like 2-chlorobenzoic acid.[4]

Diagram of the Alternative Synthesis Route

Caption: An alternative multi-step synthesis of 1-cyanoethyl benzoate.

Conclusion and Future Outlook

The formation of 1-cyanoethyl benzoate is a clear example of a fundamental organic reaction, the nucleophilic acyl substitution, applied to the synthesis of a valuable chemical intermediate. The direct esterification of lactonitrile with benzoyl chloride remains the most efficient and atom-economical route. Understanding the nuances of this mechanism, as well as being aware of alternative synthetic pathways, provides researchers with the necessary tools to optimize production and innovate in the design of new molecules. Future research may focus on the development of catalytic, enantioselective methods for the synthesis of chiral 1-cyanoethyl benzoate derivatives, further expanding its utility in the pharmaceutical and fine chemical industries.

References

- CN105037127A - Preparation method for ketoprofen - Google P

- CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google P

- US2390098A - Preparation of lactonitrile acetate - Google P

- Cyanohydrin synthesis by Cyanation or Cyanosilylation - Organic Chemistry Portal. (URL not available)

- benzoyl cyanide - Organic Syntheses Procedure. (URL not available)

- Technical Support Center: Synthesis of 3-(1-Cyanoethyl)benzoyl chloride - Benchchem. (URL not available)

- KR100598271B1 - Method for preparing 3- (1-cyanoalkyl)

- An In-depth Technical Guide to 3-(1-Cyanoethyl)benzoyl chloride - Benchchem. (URL not available)

-

Lactonitrile - Wikipedia. (URL: [Link])

- Ester synthesis by esterification - Organic Chemistry Portal. (URL not available)

- US4234508A - Process for preparing cyanohydrin esters - Google P

-

1-Cyanoethyl benzoate | C10H9NO2 | CID 285242 - PubChem - NIH. (URL: [Link])

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. (URL: [Link])

- Benzoic acid, 2-phenylethyl ester - Organic Syntheses Procedure. (URL not available)

-

preparation of esters - Chemguide. (URL: [Link])

-

Lactonitrile | C3H5NO | CID 6572 - PubChem - NIH. (URL: [Link])

- Cas 5537-71-3,m-(1-Cyanoethyl)benzoic acid | lookchem. (URL not available)

-

Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchGate. (URL: [Link])

- CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google P

-

Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol - ResearchGate. (URL: [Link])

- 3-(1-Cyanoethyl)benzoic Acid | 5537-71-3 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL not available)

- DL -Lactonitrile = 97.0 T 78-97-7 - Sigma-Aldrich. (URL not available)

- US20030233008A1 - Process for the preparation of carboxylic benzyl esters - Google P

- New Methods for Chiral Cyanohydrin Synthesis - Diva-portal.org. (URL not available)

-

[ChemPlayer Reupload]Preparation of crude benzyl cyanide from benzyl chloride - YouTube. (URL: [Link])

- Preparation and benzoylation of 3-hydroxy-2,3,5,5-tetramethyl-1-pyrroline 1-oxide (3-hydroxy-2,3,5,5-tetramethyl-4,5-dihydro-3H-pyrrole 1-oxide) - Journal of the Chemical Society, Perkin Transactions 1. (URL not available)

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 1-Cyanoethyl Benzoate

For Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Cyanoethyl benzoate, a valuable chemical intermediate. The primary method detailed is the acylation of lactonitrile with benzoyl chloride, a robust and high-yielding approach. This guide is designed to be self-contained, offering not just the procedural steps but also the underlying chemical principles, safety protocols, and expected outcomes. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Strategic Overview

1-Cyanoethyl benzoate (CAS 3478-24-8) is an organic ester characterized by the presence of a nitrile group.[1] Its structure makes it a versatile building block in organic synthesis, particularly for introducing the 1-cyanoethyl moiety into more complex molecules. The synthesis of this target molecule can be approached via several classic organic reactions, but for efficiency and yield, the direct acylation of an alcohol with a highly reactive acyl chloride is superior to equilibrium-driven reactions like Fischer esterification.

This protocol will focus on the nucleophilic acyl substitution reaction between lactonitrile (2-hydroxypropanenitrile) and benzoyl chloride. This method is chosen for several key reasons:

-

High Reactivity: Benzoyl chloride is a potent acylating agent, ensuring the reaction proceeds readily.[2]

-

Irreversibility: Unlike acid-catalyzed esterification, this reaction is not an equilibrium process, which drives it towards completion.

-

Mild Conditions: The reaction can be performed at or below room temperature, preserving the integrity of the thermally sensitive lactonitrile.

A non-nucleophilic base, such as pyridine, is incorporated to act as a scavenger for the hydrochloric acid (HCl) byproduct, preventing potential side reactions and driving the reaction forward.

Reaction Mechanism: Nucleophilic Acyl Substitution

The core of this synthesis is a nucleophilic acyl substitution. The mechanism proceeds in two main stages:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of lactonitrile's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. The pyridine present in the reaction mixture then neutralizes the protonated ester and the liberated HCl.

The overall transformation is the substitution of the chloride on the acyl group with the alkoxy group from lactonitrile.

Caption: The reaction pathway for the synthesis of 1-Cyanoethyl benzoate.

Materials and Equipment

Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Purity | Supplier |

| Benzoyl Chloride | 98-88-4 | 140.57 | ≥99% | Sigma-Aldrich |

| Lactonitrile | 78-97-7 | 71.08 | ≥95% | Sigma-Aldrich |

| Pyridine (Anhydrous) | 110-86-1 | 79.10 | 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM, Anhydrous) | 75-09-2 | 84.93 | ≥99.8% | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Reagent | Fisher Scientific |

| Magnesium Sulfate (MgSO₄, Anhydrous) | 7487-88-9 | 120.37 | Reagent Grade | Fisher Scientific |

| Deionized Water | 7732-18-5 | 18.02 | N/A | In-house |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel (125 mL)

-

Thermometer and adapter

-

Condenser with drying tube (filled with CaCl₂)

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

The following workflow outlines the complete synthesis from setup to purification.

Caption: A step-by-step experimental workflow for the synthesis of 1-Cyanoethyl benzoate.

Step 1: Reaction Setup

-

Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a 125 mL pressure-equalizing dropping funnel, and a condenser fitted with a calcium chloride drying tube. Ensure all glassware is oven-dried to prevent hydrolysis of benzoyl chloride.

-

Place the flask in an ice-water bath on a magnetic stirrer.

Step 2: Reagent Addition

-

In the flask, combine lactonitrile (5.0 g, 70.3 mmol) and anhydrous pyridine (6.7 g, 84.4 mmol) in 80 mL of anhydrous dichloromethane (DCM).

-

Stir the mixture and allow it to cool to 0°C.

-

In the dropping funnel, prepare a solution of benzoyl chloride (10.0 g, 71.1 mmol) in 20 mL of anhydrous DCM.

Step 3: Acylation Reaction

-

Begin adding the benzoyl chloride solution dropwise to the stirred lactonitrile solution over a period of 30-45 minutes. A white precipitate (pyridinium chloride) will form.

-

Maintain the internal temperature of the reaction mixture between 0-5°C during the addition.

-

After the addition is complete, continue stirring the mixture at 0°C for an additional hour.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-4 hours or until TLC analysis indicates the consumption of the starting material (lactonitrile).

Step 4: Work-up and Isolation

-

Carefully pour the reaction mixture into a beaker containing 100 mL of deionized water.

-

Transfer the contents to a 500 mL separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with:

-

50 mL of 1 M HCl (to remove excess pyridine)

-

50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid)

-

50 mL of brine (saturated NaCl solution)

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-Cyanoethyl benzoate.

Step 5: Purification

The crude product, often obtained as a pale yellow oil, can be purified by vacuum distillation if necessary. Collect the fraction boiling at the appropriate temperature and reduced pressure.

Data Presentation and Expected Results

Stoichiometry Table

| Compound | Mol. Wt. ( g/mol ) | Amount | Moles | Molar Eq. |

| Lactonitrile | 71.08 | 5.0 g | 0.0703 | 1.0 |

| Benzoyl Chloride | 140.57 | 10.0 g | 0.0711 | 1.01 |

| Pyridine | 79.10 | 6.7 g | 0.0844 | 1.2 |

| 1-Cyanoethyl benzoate | 175.18 | ~11.2 g | 0.0639 | ~91% (Theoretical) |

Product Characterization

The identity and purity of the synthesized 1-Cyanoethyl benzoate should be confirmed through analytical techniques.

-

Physical Appearance: Colorless to pale yellow oil.

-

Molecular Formula: C₁₀H₉NO₂.[1]

-

Molecular Weight: 175.18 g/mol .[1]

-

Infrared (IR) Spectroscopy: Expect characteristic peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (C=O ester stretch).

-

¹H NMR Spectroscopy: Expect signals corresponding to the aromatic protons of the benzoate ring, a quartet for the methine proton (CH), and a doublet for the methyl protons (CH₃).

Safety and Handling

This synthesis involves hazardous materials and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Benzoyl Chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle with extreme care.

-

Lactonitrile: Highly toxic. Can release hydrogen cyanide gas. Avoid contact with skin, eyes, and inhalation. Always work in a fume hood and have a cyanide antidote kit available.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation.

-

Product (1-Cyanoethyl benzoate): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1][3]

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

-

Shao Xinhua. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. SciSpace. Available at: [Link]

-

Eureka | Patsnap. Methyl 3-(cyanomethyl)benzoate synthetic method. Available at: [Link]

- Google Patents. KR100598271B1 - Method for preparing 3-(1-cyanoalkyl) benzoic acid.

- Google Patents. US4113773A - Process for the production of benzoyl cyanide (I).

- Google Patents. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.

-

University of Missouri-St. Louis. Preparation of Methyl Benzoate. Available at: [Link]

-

LookChem. Cas 5537-71-3, m-(1-Cyanoethyl)benzoic acid. Available at: [Link]

- Google Patents. CN105037127A - Preparation method for ketoprofen.

-

National Institutes of Health. Methyl 3-(1-cyanoethyl)benzoate | C11H11NO2 | CID 10035402 - PubChem. Available at: [Link]

-

ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Available at: [Link]

-

National Institutes of Health. Crystal structure of 5-O-benzoyl-2,3-O-isopropylidene-d-ribono-1,4-lactone. Available at: [Link]

-

National Institutes of Health. 1-Cyanoethyl benzoate | C10H9NO2 | CID 285242 - PubChem. Available at: [Link]

-

SIELC. Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column. Available at: [Link]

-

YouTube. Esterification test of Benzoic acid. Available at: [Link]

-

Pearson. What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Available at: [Link]

- Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.

-

Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available at: [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available at: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Ethyl benzoate. Available at: [Link]

Sources

Application Notes & Protocols: Laboratory Scale Synthesis of 1-Cyanoethyl Benzoate

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 1-Cyanoethyl benzoate (CAS No: 3478-24-8), a valuable intermediate in organic synthesis.[1][2] The protocol details a robust method based on the esterification of benzoyl chloride with lactonitrile. This guide is intended for researchers and professionals in chemistry and drug development, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety protocols to ensure a successful and safe synthesis.

Introduction and Scientific Context

1-Cyanoethyl benzoate is a bifunctional molecule containing both an ester and a nitrile group. This unique combination makes it a versatile building block, particularly in the synthesis of more complex molecular architectures. The ester moiety can undergo hydrolysis or transesterification, while the nitrile group can be converted into amines, carboxylic acids, or tetrazoles, opening pathways to a diverse range of derivatives.

The synthesis described herein employs a classic nucleophilic acyl substitution reaction. This method is favored for its efficiency, high yield, and straightforward execution on a laboratory scale. Understanding the principles behind this reaction is crucial for optimizing conditions and troubleshooting potential issues.

Compound Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| CAS Number | 3478-24-8 | [1][2] |

| Appearance | Expected to be a colorless to pale yellow liquid or solid | General chemical knowledge |

Reaction Principle and Mechanism

The synthesis of 1-Cyanoethyl benzoate is achieved through the reaction of benzoyl chloride with lactonitrile (2-hydroxypropanenitrile). This reaction is a nucleophilic acyl substitution, a fundamental transformation in organic chemistry.

Mechanism:

-

Nucleophilic Attack: The hydroxyl group (-OH) of lactonitrile, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of benzoyl chloride.

-

Tetrahedral Intermediate Formation: This attack forms an unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group.

-

Deprotonation: A base, typically a non-nucleophilic amine like pyridine or triethylamine, removes the proton from the oxonium ion, yielding the final ester product and the hydrochloride salt of the base.

The use of a base is critical to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the lactonitrile and inhibit the reaction.[3]

Detailed Experimental Protocol

This protocol is designed for a 25 mmol scale synthesis. Adjustments can be made as needed, maintaining the molar equivalencies.

Materials and Equipment

Reagents:

| Reagent | CAS No. | MW ( g/mol ) | Amount | Molar Eq. |

| Benzoyl Chloride | 98-88-4 | 140.57 | 3.51 g (2.9 mL) | 1.0 |

| Lactonitrile | 78-97-7 | 71.08 | 1.78 g (1.9 mL) | 1.0 |

| Pyridine (anhydrous) | 110-86-1 | 79.10 | 2.18 g (2.2 mL) | 1.1 |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | 100 mL | - |

| Hydrochloric Acid (1 M aq.) | 7647-01-0 | - | ~50 mL | - |

| Sodium Bicarbonate (sat. aq.) | 144-55-8 | - | ~50 mL | - |

| Brine (sat. aq. NaCl) | 7647-14-5 | - | ~50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~5 g | - |

Equipment:

-

250 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (50 mL)

-

Reflux condenser with drying tube (CaCl₂)

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for purification (distillation or chromatography)

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar and a dropping funnel. Attach the condenser to the other neck and fit it with a drying tube. Ensure all glassware is oven-dried and assembled under a dry atmosphere.

-

Reagent Addition: In the flask, dissolve lactonitrile (1.78 g) and anhydrous pyridine (2.18 g) in 75 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0-5 °C.

-

Benzoyl Chloride Addition: Dissolve benzoyl chloride (3.51 g) in 25 mL of anhydrous DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred lactonitrile solution over 30-45 minutes. A white precipitate (pyridinium hydrochloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Washing:

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Wash the organic layer with 50 mL of cold 1 M HCl to remove excess pyridine.

-

Wash with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid and remove unreacted benzoyl chloride.

-

Wash with 50 mL of brine to remove residual water.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude 1-Cyanoethyl benzoate can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield a pure product.

Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-Cyanoethyl benzoate.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | δ ~8.1 (d, 2H, Ar-H ortho to C=O), δ ~7.6 (t, 1H, Ar-H para to C=O), δ ~7.5 (t, 2H, Ar-H meta to C=O), δ ~5.6 (q, 1H, CH), δ ~1.7 (d, 3H, CH₃). |

| ¹³C NMR (CDCl₃) | δ ~165 (C=O, ester), δ ~134, 130, 129, 128 (aromatic carbons), δ ~117 (C≡N), δ ~60 (CH), δ ~20 (CH₃). |

| FT-IR (neat) | ν ~2250 cm⁻¹ (C≡N stretch, nitrile), ν ~1725 cm⁻¹ (C=O stretch, ester), ν ~1270, 1110 cm⁻¹ (C-O stretch, ester). |

| Mass Spec. (EI) | m/z = 175 (M⁺), 105 (C₆H₅CO⁺, base peak). |

Note: Predicted NMR values are based on standard chemical shift tables and data from similar structures. Actual values may vary slightly. Quantitative ¹H-NMR can be a powerful tool for analyzing benzoate derivatives.[4]

Safety and Hazard Management

Researcher safety is paramount. A thorough risk assessment must be conducted before starting this synthesis.

-

General Precautions: All operations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. An eyewash station and safety shower should be readily accessible.[5]

Reagent-Specific Hazards:

-

Benzoyl Chloride: Corrosive and a lachrymator (causes tearing). It reacts vigorously with water to produce corrosive HCl gas.[3] Handle with extreme care under anhydrous conditions.

-

Lactonitrile & Nitriles: These compounds are toxic. Avoid inhalation, ingestion, and skin contact. Nitriles can metabolize to release cyanide.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.

Waste Disposal:

-

All organic waste, including residual solvents and reaction byproducts, must be collected in a designated chlorinated organic waste container.

-

Aqueous waste should be neutralized before disposal according to institutional guidelines. Do not mix aqueous and organic waste streams.

Conclusion

The protocol described provides a reliable and well-characterized method for the synthesis of 1-Cyanoethyl benzoate. By understanding the underlying chemical principles and adhering strictly to the safety precautions, researchers can effectively produce this valuable synthetic intermediate for further applications in chemical and pharmaceutical development.

References

-

Shao Xinhua. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. SciSpace. Retrieved from [Link]

-

Scientific & Academic Publishing. (2017). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Retrieved from [Link]

-

Preparation of Methyl Benzoate. Retrieved from [Link]

- Google Patents. Process for the production of benzoyl cyanide (I).

-

Ataman Kimya. BENZOYL CHLORIDE. Retrieved from [Link]

- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

- Google Patents. KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid.

- Google Patents. CN105037127A - Preparation method for ketoprofen.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10035402, Methyl 3-(1-cyanoethyl)benzoate. Retrieved from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 285242, 1-Cyanoethyl benzoate. Retrieved from [Link].

-

Pearson. What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

-

Reddit. Which benzoyl chloride undergoes hydrolysis faster in water?. Retrieved from [Link]

-

Beilstein Journals. Supporting Information Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylatesb. Retrieved from [Link]

-

National Institutes of Health. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

Sources

- 1. 1-Cyanoethyl benzoate | C10H9NO2 | CID 285242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. nbinno.com [nbinno.com]

- 4. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

Application Note: Comprehensive Characterization & Chiral Resolution of 1-Cyanoethyl Benzoate

Introduction & Scope

1-Cyanoethyl benzoate (CAS: 5537-71-3, also known as lactonitrile benzoate) is a pivotal intermediate in the synthesis of agrochemicals (specifically pyrethroids) and pharmaceutical prodrugs. Structurally, it consists of a benzoate ester moiety attached to a chiral 1-cyanoethyl group. This chirality necessitates rigorous analytical protocols to determine enantiomeric excess (

This application note provides a definitive guide for:

-

Structural Confirmation: Using NMR, FTIR, and MS to validate chemical identity.[1]

-

Chiral Chromatography: A validated HPLC protocol for separating enantiomers (

and -

Process Monitoring: Tracking enzymatic kinetic resolution (EKR) while managing the safety risks associated with cyanohydrin hydrolysis.

Structural Characterization (Identity)[3][4]

Before chiral analysis, the chemical structure must be confirmed. The 1-cyanoethyl group introduces specific spectral signatures distinct from simple alkyl benzoates.

Nuclear Magnetic Resonance (NMR)

The chiral center at the ethyl linkage splits the methyl group and methine proton significantly.

Protocol: Dissolve 10 mg of sample in 0.6 mL

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 8.05 - 8.10 | Multiplet | 2H | Ar-H (Ortho) | Deshielded by carbonyl anisotropy. | |

| 7.55 - 7.65 | Multiplet | 1H | Ar-H (Para) | Typical aromatic ring current effect. | |

| 7.40 - 7.50 | Multiplet | 2H | Ar-H (Meta) | ||

| 5.65 | Quartet ( | 1H | CH -CN | Highly deshielded by O-acylation and Nitrile EWG. | |

| 1.75 | Doublet ( | 3H | CH | Split by the adjacent chiral methine. | |

| 164.5 | Singlet | - | C =O | Ester carbonyl. | |

| 117.0 | Singlet | - | C | Nitrile carbon characteristic peak. | |

| 58.5 | Singlet | - | C H-CN | Chiral center carbon. |

Fourier Transform Infrared Spectroscopy (FTIR)

Method: ATR (Attenuated Total Reflectance) on neat liquid/oil.

-

2250 cm

-

1735 cm

-

1270 cm

Chiral HPLC Method Development

Because 1-cyanoethyl benzoate is chiral, separating the enantiomers is critical for determining optical purity. Standard reverse-phase (C18) columns cannot separate these enantiomers. We utilize a polysaccharide-based Chiral Stationary Phase (CSP).

Method Parameters[1][2][4][5]

-

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent (e.g., Lux Cellulose-1).

-

Why: The benzoate aromatic ring interacts via

-

-

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm (Benzoate absorption maximum).

-

Temperature: 25°C.

Analytical Workflow Diagram

Figure 1: Workflow for the chiral separation of 1-cyanoethyl benzoate. The non-polar mobile phase ensures compatibility with the amylase/cellulose coated silica.

Application: Monitoring Enzymatic Kinetic Resolution

A common application for 1-cyanoethyl benzoate is its Enzymatic Kinetic Resolution (EKR) using lipases (e.g., Candida antarctica Lipase B, CALB).[3] The lipase selectively hydrolyzes one enantiomer of the ester, leaving the other intact.

The Chemical Challenge & Safety

Unlike standard ester hydrolysis, the hydrolysis of 1-cyanoethyl benzoate produces 1-cyanoethanol (acetaldehyde cyanohydrin) . This intermediate is unstable and spontaneously decomposes into Acetaldehyde and Hydrogen Cyanide (HCN) .

CRITICAL SAFETY WARNING:

HCN Evolution: All enzymatic hydrolysis experiments must be performed in a functioning fume hood. Buffers must be treated with bleach (sodium hypochlorite) before disposal to neutralize dissolved cyanide.

Experimental Protocol (Micro-Scale)

-

Substrate Prep: Dissolve racemic 1-cyanoethyl benzoate (50 mM) in Phosphate Buffer (pH 7.0) with 10% DMSO (cosolvent).

-

Enzyme Addition: Add immobilized CALB (e.g., Novozym 435) beads (10 mg/mL).

-

Incubation: Shake at 30°C, 200 rpm.

-

Sampling:

Reaction Pathway Diagram

Figure 2: The kinetic resolution pathway. Note the red pathway indicating the spontaneous decomposition of the hydrolysis product into toxic HCN, requiring strict safety controls.

References

-

Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Retrieved from

- Kamal, A., et al. (2008). "Lipase-mediated resolution of racemates: A review." Tetrahedron: Asymmetry. (Contextual grounding on lipase specificity for secondary alcohols).

-

Thermo Fisher Scientific. Safety Data Sheet: Ethyl benzoate derivatives. Retrieved from

-

Beilstein Institute. Enzymatic kinetic resolution of aromatic derivatives. Retrieved from

-

National Institutes of Health (NIH). Quantitative 1H-NMR analysis of benzoate derivatives. Retrieved from

(Note: While specific "1-cyanoethyl benzoate" papers are rare, the protocols above are derived from standard methodologies for "cyanohydrin ester resolution" and "chiral benzoate analysis" validated in the cited literature.)

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Troubleshooting & Optimization

Optimizing "1-Cyanoethyl benzoate" Reaction Yield: A Technical Support Guide

Welcome to the technical support center for the synthesis and optimization of "1-Cyanoethyl benzoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, troubleshoot common challenges, and ultimately improve reaction yields and purity. Here, we dissect each stage of the synthesis, providing in-depth explanations, actionable troubleshooting advice, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to "1-Cyanoethyl benzoate"?

A1: The most common and industrially relevant pathway commences with m-toluic acid and proceeds through four key transformations: acylation, benzylic chlorination, esterification, and cyanation. An alternative route involves the reaction of a 2-chlorobenzoic acid metal salt with an alkylnitrile. This guide will focus on the more prevalent m-toluic acid route.

Q2: Why is "1-Cyanoethyl benzoate" a significant intermediate?

A2: "1-Cyanoethyl benzoate" and its precursors are crucial building blocks in the pharmaceutical industry. Notably, they are key intermediates in the economically and environmentally favorable synthesis of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1]

Q3: What are the major challenges in this synthesis that affect yield?

A3: The primary challenges include controlling the selectivity of the benzylic chlorination to avoid over-chlorination, ensuring complete reaction during the cyanation step, and preventing hydrolysis of the ester or nitrile functionalities during work-up and purification. Racemization at the chiral center during and after the cyanation step is also a critical consideration for stereospecific syntheses.

Troubleshooting Guide: A Step-by-Step Approach

This section addresses specific issues you may encounter at each stage of the synthesis, providing explanations for the underlying causes and concrete solutions.

Step 1: Acylation of m-Toluic Acid

This initial step converts m-toluic acid to its more reactive acyl chloride derivative, typically using thionyl chloride (SOCl₂).

Problem 1: Low Yield of m-Toluoyl Chloride

-

Symptom: Incomplete conversion of m-toluic acid, as observed by TLC or ¹H NMR analysis of the crude product.

-

Potential Cause & Scientific Explanation:

-

Insufficient Thionyl Chloride: The reaction stoichiometry requires at least one equivalent of SOCl₂. However, excess is often used to drive the reaction to completion.

-

Presence of Water: Thionyl chloride reacts vigorously with water, consuming the reagent and reducing the amount available for the desired reaction. The starting material and solvent must be anhydrous.

-

Low Reaction Temperature: The reaction rate is temperature-dependent. Insufficient heat will lead to a sluggish and incomplete reaction.

-

-

Troubleshooting Protocol:

-

Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Use a freshly opened bottle of thionyl chloride or distill it before use.

-

Increase the amount of thionyl chloride to 1.5-2.0 equivalents.

-

Gently reflux the reaction mixture until the evolution of SO₂ and HCl gas ceases, indicating reaction completion.

-

Monitor the reaction by TLC until the starting material spot is no longer visible.

-

Table 1: Typical Reaction Parameters for Acylation

| Parameter | Recommended Value |

| Reagents | m-Toluic Acid, Thionyl Chloride |

| Stoichiometry | 1 : 1.5-2.0 (Acid : SOCl₂) |

| Solvent | Toluene or neat |

| Temperature | 70-80°C (Reflux) |

| Reaction Time | 1-3 hours |

| Work-up | Distillation to remove excess SOCl₂ |

Step 2: Benzylic Chlorination

This free-radical chlorination targets the benzylic methyl group of the m-toluoyl derivative.

Problem 2: Formation of Di- and Tri-chlorinated Byproducts

-

Symptom: GC-MS or ¹H NMR analysis of the crude product shows the presence of m-(dichloromethyl)benzoyl chloride and m-(trichloromethyl)benzoyl chloride.

-

Potential Cause & Scientific Explanation:

-

Over-chlorination: The benzylic protons are susceptible to further substitution by chlorine radicals. Excessive chlorinating agent or prolonged reaction time will lead to the formation of polychlorinated species.

-

-

Troubleshooting Protocol:

-

Carefully control the stoichiometry of the chlorinating agent (e.g., liquid chlorine or sulfuryl chloride).[2][3] The amount of liquid chlorine should be carefully monitored, for example, as a percentage of the starting material's weight.[4]

-

Monitor the reaction progress closely by GC or ¹H NMR and stop the reaction once the desired level of monochlorination is achieved.

-

Consider using a milder chlorinating agent such as N-chlorosuccinimide (NCS) under photocatalytic conditions, which can offer greater selectivity for monochlorination.

-

Purify the product by vacuum distillation to separate the monochlorinated product from unreacted starting material and polychlorinated byproducts. The unreacted starting material can often be recycled.[4]

-

Problem 3: Ring Chlorination

-

Symptom: Spectroscopic analysis reveals the presence of chlorine substituents on the aromatic ring.

-

Potential Cause & Scientific Explanation:

-

Lewis Acid Catalysis: Traces of Lewis acids (e.g., iron from a stirrer bar) can promote electrophilic aromatic substitution (chlorination of the ring). The desired reaction is a free-radical substitution at the benzylic position.

-

-

Troubleshooting Protocol:

-

Ensure all glassware is scrupulously clean and free of metal contaminants.

-

Use a Teflon-coated stir bar.

-

The reaction should be initiated by UV light or a radical initiator (e.g., AIBN or benzoyl peroxide), not a Lewis acid.

-

Workflow for Benzylic Chlorination

Caption: Workflow for selective benzylic chlorination.

Step 3: Esterification

The chlorinated acyl chloride is reacted with methanol to form the methyl ester.

Problem 4: Incomplete Esterification

-

Symptom: The presence of the starting acyl chloride or the corresponding carboxylic acid (from hydrolysis) in the crude product.

-

Potential Cause & Scientific Explanation:

-

Insufficient Methanol: As a reversible reaction (Fischer esterification), using a large excess of the alcohol (methanol) is crucial to drive the equilibrium towards the product side.

-

Presence of Water: Water will hydrolyze the acyl chloride starting material back to the carboxylic acid, which will then undergo a slower acid-catalyzed esterification.

-

-

Troubleshooting Protocol:

-

Use anhydrous methanol as both the reagent and the solvent.

-

Use a significant excess of methanol.

-

The reaction is typically exothermic and proceeds readily. Ensure the reaction goes to completion by allowing sufficient reaction time and monitoring by TLC.

-

After the reaction, excess methanol can be removed by distillation and potentially recycled.[4]

-

Step 4: Cyanation

This is a nucleophilic substitution reaction where the benzylic chloride is displaced by a cyanide ion.

Problem 5: Low Yield of "1-Cyanoethyl benzoate"

-

Symptom: A significant amount of the starting benzylic chloride remains after the reaction.

-

Potential Cause & Scientific Explanation:

-

Poor Nucleophile Solubility: Sodium or potassium cyanide has low solubility in many organic solvents. This limits the concentration of the cyanide nucleophile in the organic phase where the reaction occurs.

-

Competing Elimination Reaction: Although generally minor for primary benzylic halides, under strongly basic conditions, an E2 elimination reaction can occur, leading to the formation of a styrene derivative.

-

Hydrolysis of the Benzylic Chloride: If water is present in the reaction mixture, the benzylic chloride can be hydrolyzed to the corresponding benzyl alcohol, which will not undergo cyanation.

-

-

Troubleshooting Protocol:

-

Use a Phase-Transfer Catalyst (PTC): A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is highly effective.[4] The PTC transports the cyanide anion from the solid or aqueous phase into the organic phase, dramatically increasing the reaction rate.

-

Solvent Choice: Aprotic polar solvents like DMF or acetonitrile can help to dissolve the cyanide salt and the organic substrate.

-

Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent the formation of benzyl alcohol.

-

Temperature Control: The reaction is typically heated to increase the rate, but excessive temperatures can promote side reactions. A temperature range of 40-80°C is common.

-

Problem 6: Racemization of the Product

-

Symptom: If a stereospecific synthesis is intended, the final product shows a loss of enantiomeric excess.

-

Potential Cause & Scientific Explanation:

-

SN1 Mechanism: Although primary benzylic halides tend to react via an SN2 mechanism (which results in inversion of stereochemistry), conditions that favor an SN1 mechanism (e.g., polar protic solvents, high temperatures) can lead to the formation of a planar benzylic carbocation, resulting in a racemic mixture.

-

Base-Catalyzed Epimerization: The proton alpha to the nitrile group is acidic and can be removed by a base. The resulting carbanion is planar and can be re-protonated from either face, leading to racemization.

-

-

Troubleshooting Protocol:

-

Employ conditions that favor an SN2 reaction: use a high concentration of the nucleophile and a polar aprotic solvent.

-

Avoid strongly basic conditions during the reaction and work-up if stereochemical integrity is critical.

-

Analyze the enantiomeric excess of the product using a suitable chiral chromatography method.

-

Mechanism of Phase-Transfer Catalyzed Cyanation

Caption: Simplified mechanism of phase-transfer catalyzed cyanation.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(cyanomethyl)benzoate

This protocol is a generalized procedure based on patent literature.[2][3][4]

-

Acylation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine m-toluic acid (1.0 eq) and thionyl chloride (1.5 eq). Heat the mixture to reflux (approx. 70-80°C) for 2 hours or until gas evolution ceases. Remove the excess thionyl chloride by distillation.

-

Chlorination: To the crude m-toluoyl chloride, initiate chlorination by passing liquid chlorine through the reaction mixture at 110-170°C while irradiating with UV light. Monitor the reaction by GC. Once the desired conversion is reached, stop the chlorine flow and purge the system with nitrogen.

-

Esterification: Cool the crude m-(chloromethyl)benzoyl chloride and add anhydrous methanol (10 eq) dropwise. Stir the mixture at room temperature for 1 hour. Remove the excess methanol by distillation.

-

Cyanation: To a new flask, add sodium cyanide (1.2 eq), tetrabutylammonium bromide (0.1 eq), and methanol. Heat the mixture to reflux. Add the crude methyl 3-(chloromethyl)benzoate dropwise to the refluxing mixture. Continue to reflux for 2-3 hours, monitoring the reaction by TLC.

-